Yanuthone E
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H40O8 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-hydroxy-5-[[(1R,2R,6R)-2-hydroxy-5-oxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40O8/c1-18(2)8-6-9-19(3)10-7-11-20(4)12-13-28-22(29)14-21(25(33)26(28)36-28)17-35-24(32)16-27(5,34)15-23(30)31/h8,10,12,14,25-26,33-34H,6-7,9,11,13,15-17H2,1-5H3,(H,30,31)/b19-10+,20-12+/t25-,26-,27?,28+/m1/s1 |
InChI Key |
FNYGZAACUPOPCK-UUISPAEBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C[C@]12[C@H](O1)[C@@H](C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC12C(O1)C(C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Yanuthone E
Fungal Bioprospecting and Strain Identification
The search for novel bioactive compounds has led researchers to explore diverse ecological niches, with fungi being a particularly fruitful source. The identification of fungal strains capable of producing specific metabolites like Yanuthone E is the foundational step in its procurement.
Aspergillus niger, a ubiquitous filamentous fungus, is a known producer of the yanuthone family of compounds. nih.govresearchgate.net Research into the biosynthetic pathway of these metabolites has revealed that Yanuthone E is a direct precursor to Yanuthone D, another significant compound in the series. dtu.dk
A key breakthrough in obtaining pure Yanuthone E came from molecular characterization studies of the yanuthone biosynthetic gene cluster in A. niger. dtu.dknih.gov It was discovered that the enzyme YanF is responsible for the oxidation of Yanuthone E to Yanuthone D. By creating a targeted gene deletion, researchers developed a mutant strain (yanFΔ) that was unable to perform this final conversion. As a result, this genetically modified strain accumulates substantial amounts of Yanuthone E, making it a reliable source for the compound's isolation. dtu.dk The production of yanuthones by A. niger has been observed on specific culture media, such as Yeast Extract Sucrose (YES) agar (B569324), indicating that the expression of the biosynthetic pathway is conditionally induced. dtu.dk
Table 1: Production of Yanuthone E from Aspergillus niger Strains
| Strain Description | Key Genetic Modification | Primary Accumulated Compound | Reference |
|---|
The marine environment, characterized by its unique and often extreme conditions, fosters microbial life that produces structurally novel and biologically active secondary metabolites. rsc.orgnih.govmdpi.com Marine-derived fungi, including various Aspergillus species, have emerged as a significant resource for discovering new natural products. rsc.orgnih.govresearchgate.net
Notably, the initial discovery and isolation of the yanuthone class of compounds, including Yanuthone A, B, C, D, and E, were accomplished from a marine isolate of Aspergillus niger. nih.govacs.org This pioneering work highlighted the potential of marine fungal ecosystems as a source for this specific class of meroterpenoids and underscored the value of exploring these environments for novel chemical entities. The investigation of fungi from marine sources such as coral reefs, sponges, and sediments continues to be a promising strategy in natural product discovery. nih.gov
Table 2: Marine Fungal Sources of the Yanuthone Compound Class
| Fungal Genus | Environment | Isolated Compound Class | Reference |
|---|
Advanced Isolation Techniques for Complex Natural Product Mixtures
The isolation of a specific compound like Yanuthone E from a crude fungal extract is a multi-step process that requires a combination of advanced chromatographic and analytical techniques. The crude extract from fungal fermentation is a complex mixture containing numerous primary and secondary metabolites, necessitating a systematic purification strategy.
A general workflow for isolating Yanuthone E begins with large-scale cultivation of the producing fungal strain, such as the A. niger yanFΔ mutant, on a suitable solid medium like YES agar. dtu.dk The following steps are then typically employed:
Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to recover the secondary metabolites. nih.gov The resulting solution is then concentrated under vacuum to yield a crude extract. nih.gov
Initial Fractionation: A common first step in purification is liquid-liquid extraction. For yanuthones, a biphasic system of methanol/water and a nonpolar solvent like heptane (B126788) can be used to separate compounds based on polarity, effectively removing highly nonpolar lipids. dtu.dk
Chromatographic Purification: The partially purified extract is then subjected to one or more column chromatography steps. researchgate.netmdpi.com Silica gel is a common stationary phase used to separate compounds based on polarity, eluting with a gradient of solvents (e.g., chloroform (B151607) and methanol). nih.gov Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the target compound.
High-Performance Liquid Chromatography (HPLC): For final purification to homogeneity, preparative HPLC is often required. nih.gov Reversed-phase columns (e.g., C18) are frequently used, with a solvent system such as acetonitrile (B52724) and water, to achieve high-resolution separation.
Structure Elucidation: Once the pure compound is isolated, its chemical structure is determined using spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to establish the elemental composition, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the precise connectivity and stereochemistry of the molecule. nih.govdtu.dknih.gov
Table 3: Summary of Advanced Isolation and Elucidation Techniques
| Technique | Purpose | Typical Materials/Methods | Reference(s) |
|---|---|---|---|
| Liquid-Liquid Extraction | Initial fractionation based on polarity | Methanol/Water and Heptane | dtu.dk |
| Column Chromatography | Purification and separation of fractions | Silica Gel, Polyamide Resin | nih.govmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Final purification to obtain the pure compound | Preparative Reversed-Phase (C18) Columns | nih.gov |
| Mass Spectrometry (MS) | Determination of molecular formula | High-Resolution Mass Spectrometry (HRMS) | nih.govdtu.dk |
Biosynthesis of Yanuthone E: Pathways, Genes, and Enzymatic Mechanisms
Overview of the Yanuthone Biosynthetic Pathway in Aspergillus niger
The biosynthesis of Yanuthone E is a multi-step process that begins with the formation of a polyketide core, which is then subjected to a cascade of enzymatic modifications. rsc.orgrsc.orgfrontiersin.org This pathway is a prime example of how fungi generate complex and biologically active molecules, known as meroterpenoids, which are hybrids of polyketide and terpenoid structures. rsc.orgrsc.org The entire operation is encoded by the yan gene cluster, a collection of ten genes that direct the synthesis of not only Yanuthone E, but also a family of related yanuthone compounds. rsc.orgresearchgate.netnih.gov Through a combination of gene disruption studies, heterologous expression, and isotope-feeding experiments, researchers have been able to delineate the key steps and the enzymes responsible for them. rsc.orgrsc.org
Polyketide Synthase (PKS) Initiation and Precursor Integration
The foundation of the Yanuthone E molecule is laid by a polyketide synthase, which utilizes a specific starter unit to initiate the assembly of the core structure. This process is centrally controlled by the yan gene cluster.
Role of 6-Methylsalicylic Acid (6-MSA) as a Primary Precursor
The journey to Yanuthone E begins with the synthesis of 6-methylsalicylic acid (6-MSA). rsc.orgrsc.orgnih.govuniprot.org This compound serves as the primary precursor for the polyketide-derived portion of the yanuthone scaffold. researchgate.netnih.govscielo.br The involvement of 6-MSA was confirmed through experiments where feeding the fungus with isotopically labeled 6-MSA resulted in the production of labeled yanuthones. researchgate.net This demonstrated that 6-MSA is the entry point into the biosynthetic pathway, a process initiated by the enzyme YanA, a polyketide synthase. rsc.orgnih.govuniprot.org
Involvement of the yan Gene Cluster
The yan gene cluster is the master controller of yanuthone biosynthesis in Aspergillus niger. rsc.orgrsc.orgfrontiersin.orgresearchgate.net This cluster comprises ten genes, designated yanA through yanI, each encoding an enzyme with a specific role in the pathway. frontiersin.orgresearchgate.netnih.gov The identification and characterization of this cluster have been pivotal in understanding how A. niger produces this family of meroterpenoids. rsc.orgresearchgate.net Gene deletion experiments, where individual yan genes were removed, led to the accumulation of specific intermediates, allowing scientists to piece together the sequence of enzymatic reactions. rsc.orgrsc.org
Enzymatic Transformations Leading to Yanuthone E
Following the initial synthesis of the 6-MSA core, a series of enzymatic transformations are required to build the final, complex structure of Yanuthone E. These reactions are catalyzed by the various enzymes encoded by the yan gene cluster.
Function of YanI (O-Acyltransferase) in Mevalonyl Group Transfer to 22-Deacetylyanuthone A
A key step in the formation of Yanuthone E is the attachment of a mevalonyl group. rsc.orgresearchgate.net This reaction is catalyzed by the enzyme YanI, which functions as an O-acyltransferase. rsc.orgfrontiersin.orgresearchgate.netnih.gov Specifically, YanI transfers a mevalonyl group to the hydroxyl group of an intermediate compound called 22-deacetylyanuthone A. rsc.orgresearchgate.net This addition is a crucial modification that distinguishes Yanuthone E from other related compounds in the pathway. rsc.org
Intermediary Steps and Enzyme Roles (YanA, YanB, YanC, YanD, YanE, YanF, YanG, YanH)
The conversion of the initial 6-MSA precursor into Yanuthone E involves a cascade of reactions catalyzed by the other "Yan" enzymes. The pathway begins with the YanA polyketide synthase creating 6-MSA. rsc.orguniprot.org Next, the decarboxylase YanB converts 6-MSA into m-cresol (B1676322). rsc.orgrsc.orguniprot.org The cytochrome P450 monooxygenase YanC then oxidizes m-cresol to form toluquinol. rsc.orgrsc.orguniprot.org
The subsequent steps involve epoxidation of toluquinol, a reaction thought to be carried out by the dehydrogenase YanD and YanE , a protein of then-unknown function. rsc.orgrsc.orguniprot.org Following this, the prenyltransferase YanG attaches a farnesyl group, leading to the formation of 7-deacetoxyyanuthone (B1248675) A. rsc.orgrsc.orguniprot.org The cytochrome P450 monooxygenase YanH then hydroxylates this intermediate at the C-22 position to produce 22-deacetylyanuthone A. rsc.orguniprot.org As previously mentioned, YanI attaches a mevalonyl group to create Yanuthone E. rsc.orguniprot.org Finally, the FAD-dependent monooxygenase YanF is proposed to oxidize a hydroxyl group on Yanuthone E to form Yanuthone D. rsc.orguniprot.org
The functions of these enzymes, as determined through genetic and biochemical studies, are summarized in the table below.
| Gene | Encoded Enzyme | Proposed Function in Yanuthone Biosynthesis |
| yanA | Polyketide Synthase (PKS) | Synthesizes the 6-methylsalicylic acid (6-MSA) precursor. rsc.orgnih.govuniprot.orgfrontiersin.org |
| yanB | Decarboxylase | Converts 6-MSA to m-cresol. rsc.orguniprot.orgfrontiersin.org |
| yanC | Cytochrome P450 Monooxygenase | Oxidizes m-cresol to toluquinol. rsc.orguniprot.orgfrontiersin.org |
| yanD | Dehydrogenase | Involved in the epoxidation of toluquinol. rsc.orguniprot.orgfrontiersin.org |
| yanE | Protein of unknown function | Assists YanD in the epoxidation of toluquinol. frontiersin.orguniprot.orgfrontiersin.org |
| yanF | FAD-dependent Monooxygenase / Oxidase | Oxidizes the hydroxyl group on Yanuthone E to form Yanuthone D. rsc.orguniprot.orgfrontiersin.org |
| yanG | Prenyltransferase | Farnesylates the toluquinol-derived intermediate to yield 7-deacetoxyyanuthone A. rsc.orguniprot.orgfrontiersin.org |
| yanH | Cytochrome P450 Monooxygenase | Hydroxylates 7-deacetoxyyanuthone A to yield 22-deacetylyanuthone A. rsc.orguniprot.orgfrontiersin.org |
| yanI | O-Acyltransferase | Transfers a mevalonyl group to 22-deacetylyanuthone A to produce Yanuthone E. rsc.orgresearchgate.netnih.govfrontiersin.org |
Branching Points and Related Yanuthone Derivatives (Yanuthone D, F-M, X1, X2) within the Biosynthetic Network
The biosynthetic pathway responsible for producing yanuthones in Aspergillus niger is not a simple linear process but a complex, branched network capable of generating a diverse family of related meroterpenoids. nih.gov This network is orchestrated by the yan gene cluster, which encodes the requisite enzymes for both the core pathway and its divergent branches. frontiersin.org The central pathway culminates in the formation of Yanuthone D, with Yanuthone E serving as its direct precursor. rsc.orguniprot.org The final step in the primary sequence is the oxidation of the hydroxyl group on Yanuthone E by the FAD-dependent monooxygenase YanF to yield Yanuthone D. rsc.orguniprot.orgrsc.org However, several key intermediates in this main pathway act as critical junctures, shunting biosynthesis towards the production of other yanuthone derivatives. nih.govuniprot.org
Detailed research, including the systematic deletion of genes within the yan cluster, has illuminated these branching points and led to the discovery of numerous derivatives. nih.govresearchgate.net These derivatives are categorized into two main classes based on their initial building block. nih.govscielo.br Class I yanuthones, which include the majority of known derivatives like Yanuthone D and E, originate from the polyketide 6-methylsalicylic acid (6-MSA). nih.govnih.govscielo.br Class II yanuthones, such as Yanuthone X1 and X2, utilize some of the same enzymatic machinery but are derived from an unknown precursor. scielo.brobolibrary.org
The specific branching points for Class I derivatives have been identified at various stages of the pathway:
From 7-deacetoxyyanuthone A: This early intermediate can be diverted from the main pathway to form Yanuthone F and Yanuthone G. uniprot.org
From 22-deacetylyanuthone A: Following the hydroxylation of 7-deacetoxyyanuthone A by the P450 monooxygenase YanH, the resulting product, 22-deacetylyanuthone A, serves as a precursor for two other derivatives, Yanuthone H and Yanuthone I. uniprot.org
From Yanuthone E: Yanuthone E itself, the immediate precursor to Yanuthone D, is a branching point for the formation of Yanuthone J. uniprot.org
Further investigations using isotope-labeling studies have identified additional Class I yanuthones, namely Yanuthone K, L, and M, confirming their origin from 6-MSA. obolibrary.org
A major divergence from this 6-MSA-dependent network leads to the Class II yanuthones. obolibrary.org The identification of Yanuthone X1 revealed a class of these compounds that depends on enzymes from the yan cluster but does not originate from 6-MSA. nih.govresearchgate.netobolibrary.org Similarly, Yanuthone X2 has been characterized as a bioactive Class II derivative. obolibrary.org This indicates that the biosynthetic network can accept an alternative starting molecule, processing it through the later stages of the yanuthone enzymatic cascade to create structurally distinct compounds. scielo.br
The table below summarizes the known yanuthone derivatives and their positions within the biosynthetic network.
| Compound Name | Class | Immediate Precursor / Branch Point |
|---|---|---|
| Yanuthone D | Class I | Yanuthone E |
| Yanuthone F | Class I | 7-deacetoxyyanuthone A |
| Yanuthone G | Class I | 7-deacetoxyyanuthone A |
| Yanuthone H | Class I | 22-deacetylyanuthone A |
| Yanuthone I | Class I | 22-deacetylyanuthone A |
| Yanuthone J | Class I | Yanuthone E |
| Yanuthone K | Class I | Derived from 6-MSA |
| Yanuthone L | Class I | Derived from 6-MSA |
| Yanuthone M | Class I | Derived from 6-MSA |
| Yanuthone X1 | Class II | Derived from unknown precursor |
| Yanuthone X2 | Class II | Derived from unknown precursor |
Biological Activities and Molecular Mechanisms of Yanuthone E
Antifungal Activities
Yanuthone E has demonstrated notable efficacy against pathogenic yeasts, with research primarily focusing on Candida albicans.
Isolated from the filamentous fungus Aspergillus niger, Yanuthone E exhibits antifungal activity against the pathogenic yeast Candida albicans. zfin.org Studies have reported an IC50 value of 17.0 ± 1.9 μM for Yanuthone E against this particular yeast. zfin.org The symbiotic association between A. niger and the orange tunicate Aplidium sp. has been identified as a source for the biosynthesis of yanuthones A-E. mdpi.com Further research has led to the isolation of new yanuthone analogs, including yanuthone K, L, M, and X2, from Aspergillus niger, all of which displayed antifungal activity against Candida albicans. nih.gov The discovery of Yanuthone X2 is particularly significant as it represents the first bioactive class II yanuthone, highlighting the pharmaceutical potential of this subclass. nih.gov It has been suggested that O-glycosylation and O-acetylation can impact the antifungal activity of yanuthones. scribd.com
**Table 1: Antifungal Activity of Yanuthone E against *Candida albicans***
| Compound | Target Organism | Measurement | Value |
|---|---|---|---|
| Yanuthone E | Candida albicans | IC50 | 17.0 ± 1.9 μM zfin.org |
The molecular mechanism behind the antifungal action of some fungal metabolites has been linked to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgresearchgate.net CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov In silico screening of various metabolites from Aspergillus sp. has suggested that some compounds may exert their antifungal effects by targeting fungal CYP51. nih.govresearchgate.net While direct studies on Yanuthone E's interaction with CYP51 are not extensively detailed in the provided results, the broader context of related fungal metabolites suggests this as a potential mechanism of action.
Antibacterial Activities
Yanuthone E has also been investigated for its activity against various bacterial strains.
Yanuthone E has shown activity against Gram-positive bacteria. nih.gov Specifically, it has demonstrated inhibitory effects against methicillin-susceptible Staphylococcus aureus (MSSA) and vancomycin-resistant Enterococcus sp. nih.gov Generally, Gram-positive bacteria are considered more susceptible to certain antimicrobial agents than Gram-negative bacteria due to differences in their cell membrane composition. mdpi.commdpi.com The hydrophobic nature of some compounds allows for easier penetration into Gram-positive bacterial cells. mdpi.com While Yanuthone E's activity against Gram-negative bacteria is less pronounced, some fungal metabolites have been shown to be effective against both types of bacteria. nih.gov
Table 2: Antibacterial Activity of Yanuthone E
| Compound | Bacterial Strain | Measurement | Result |
|---|---|---|---|
| Yanuthone E | MSSA | Inhibition Zone | 13 mm nih.gov |
| Yanuthone E | Vancomycin-resistant Enterococcus sp. | Inhibition Zone | 12 mm nih.gov |
When compared to its structural analog, Yanuthone D, Yanuthone E exhibits different levels of antibacterial potency. Yanuthone D showed larger zones of inhibition against both MSSA (15 mm) and vancomycin-resistant Enterococcus sp. (15 mm) compared to Yanuthone E (13 mm and 12 mm, respectively). nih.gov Interestingly, both compounds were found to be more potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of a hydroxymethylglutaril (HMG) group in both Yanuthone D and E is thought to increase their polarity, leading to better diffusion in agar (B569324) and a higher antibacterial effect. nih.gov Yanuthone D is described as the only one of the sixteen yanuthones discovered up to 2015 to show strong antimicrobial activity. ebi.ac.uk
In silico studies have proposed that the antibacterial activity of some fungal metabolites may be due to the inhibition of DNA gyrase subunit B (Gyr-B). nih.govresearchgate.net Gyr-B is the ATP-hydrolyzing component of bacterial DNA gyrase, which is essential for uncoiling DNA during replication. nih.gov This has been suggested as a potential molecular target for the antibacterial properties of compounds isolated from Aspergillus sp. nih.govresearchgate.net While direct evidence for Yanuthone E's inhibition of Gyr-B is not specified, this remains a plausible mechanism of action for related compounds.
Other Investigated Biological Activities in Non-Human Models (e.g., Anti-biofilm)
Beyond its role in specific cellular pathways, Yanuthone E has been examined for its direct antimicrobial activities in various non-human models. Research has primarily focused on its antibacterial and antifungal properties, establishing its potential as an antimicrobial agent. While related fungal extracts have shown anti-biofilm capabilities, the direct investigation of Yanuthone E's effect on biofilm formation is less documented. The compound serves as a direct precursor in the biosynthesis of Yanuthone D, a meroterpenoid known for its potent antibiotic effects against a range of fungi and bacteria. uniprot.orgebi.ac.uk
Investigations into the yanuthone family of compounds, isolated from fungi like Aspergillus niger, have revealed notable antifungal activity. researchgate.net Specifically, several yanuthone analogs have demonstrated efficacy against the pathogenic yeast Candida albicans. nih.gov
The direct antibacterial efficacy of Yanuthone E has been quantified against several bacterial strains. In disc diffusion assays, Yanuthone E demonstrated measurable zones of inhibition against both methicillin-sensitive Staphylococcus aureus (MSSA) and vancomycin-resistant Enterococcus sp. mdpi.com Notably, the compound exhibited greater potency against methicillin-resistant S. aureus (MRSA), indicating its potential for addressing antibiotic-resistant bacteria. mdpi.com
While comprehensive studies on the anti-biofilm properties of purified Yanuthone E are not extensively detailed in the reviewed literature, crude extracts from endophytic fungi that produce yanuthones, such as Aspergillus sp., have demonstrated significant anti-biofilm activity against pathogens like S. aureus and P. aeruginosa. nih.gov
Table 1: Antibacterial Activity of Yanuthone E in a Disc Diffusion Assay
This table summarizes the reported zones of inhibition for Yanuthone E against various bacterial strains. Data is sourced from a study evaluating ascidian-derived metabolites. mdpi.com
| Bacterial Strain | Type | Zone of Inhibition (mm) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Gram-positive | 13 |
| Vancomycin-resistant Enterococcus sp. | Gram-positive | 12 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 17 |
Structure Activity Relationship Sar Studies of Yanuthone E and Analogues
Impact of Specific Functional Groups and Substitutions on Biological Activity
Modifications to the functional groups on the yanuthone core structure have a profound impact on biological activity. A prominent example is the comparison between Yanuthone E and its closely related analogue, Yanuthone D. The only structural difference between these two compounds is at position C-15, which bears a secondary alcohol in Yanuthone E and a ketone in Yanuthone D. ebi.ac.ukrsc.org This seemingly minor change—the oxidation of an alcohol to a ketone—results in a significant enhancement of antimicrobial potency.
The biosynthesis of Yanuthone D proceeds directly from Yanuthone E through the action of a flavin-containing dehydrogenase enzyme known as YanF, which catalyzes this specific oxidation. rsc.orguniprot.orgrsc.org Comparative bioactivity studies have consistently shown that Yanuthone D is a more potent antimicrobial agent than Yanuthone E. psu.edu For instance, Yanuthone D exhibits greater activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. psu.edumdpi.com This suggests that the ketone functionality at C-15 is a critical determinant for the enhanced bioactivity observed in Yanuthone D. ebi.ac.uk
Further studies on other analogues have revealed the importance of substitutions at the C-15 position. Research on newly isolated compounds, including Yanuthone K, L, and M, demonstrated antifungal activity against Candida albicans. nih.gov It has been noted that functionalization at C-15 significantly influences antimicrobial effects. scielo.brresearchgate.net Specifically, the introduction of O-glycosylation or O-acetylation at this carbon has been found to increase antifungal activity when compared to analogues that possess a simple hydroxyl group. scielo.brresearchgate.net
| Compound | C-15 Functional Group | Test Organism | Activity (Inhibition Zone) | Reference |
| Yanuthone E | Secondary Alcohol | Methicillin-Susceptible S. aureus (MSSA) | 13 mm | mdpi.com |
| Vancomycin-Resistant Enterococcus sp. | 12 mm | mdpi.com | ||
| Methicillin-Resistant S. aureus (MRSA) | 17 mm (at 100 µg) | mdpi.com | ||
| Yanuthone D | Ketone | Methicillin-Susceptible S. aureus (MSSA) | 15 mm | mdpi.com |
| Vancomycin-Resistant Enterococcus sp. | 15 mm | mdpi.com | ||
| Methicillin-Resistant S. aureus (MRSA) | 17 mm (at 62 µg) | mdpi.com |
Table 1: Comparison of antimicrobial activity between Yanuthone E and Yanuthone D, highlighting the enhanced potency of the ketone-bearing Yanuthone D.
Role of the Hydroxymethyl Glutarate (HMG) Moiety
The presence of a 3-hydroxy-3-methylglutarate (HMG) ester side chain is a distinguishing feature of the most active yanuthones, including Yanuthone D and E. This moiety is attached to the core structure via an ester linkage. Biosynthetically, the HMG unit is installed in a crucial step where the precursor, 22-deacetylyanuthone A, is mevalonylated by the enzyme YanI to generate Yanuthone E. rsc.orgrsc.org
Influence of Side Chain Length and Position
The Yanuthone E structure is characterized by a C15 linear farnesyl side chain attached to the epoxycyclohexenone core. rsc.orgnih.gov This lipophilic chain is a common feature among many meroterpenoids and is essential for anchoring the molecule to biological membranes or interacting with hydrophobic pockets in target proteins.
While direct SAR studies modifying the length of the farnesyl chain (e.g., replacing it with shorter geranyl or longer geranylgeranyl chains) on Yanuthone E have not been extensively reported, research on other, structurally related marine meroterpenoids provides valuable insights. For example, in the case of thiaplidiaquinones, altering the length of the prenyl side chain from geranyl to isoprenyl or farnesyl resulted in significantly different biological activities, with the farnesyl analogues showing more potent antiplasmodial activity. mdpi.com Similarly, for aplidinones, SAR studies revealed that cytotoxic activity is dependent on the nature and length of the side chain linked to the benzoquinone ring. nih.gov
A major structural variation within this class of compounds is the cyclization of the linear terpene chain. In contrast to the linear farnesyl chain of yanuthones, the related macrophorin natural products feature a cyclized bicyclic drimane (B1240787) skeleton. nih.govmdpi.com This cyclization is catalyzed by a specific terpene cyclase enzyme, MacJ, which acts upon a yanuthone-type precursor. nih.gov This fundamental difference in the side chain's conformation—linear versus cyclized—defines the two families of compounds and leads to different biological activity profiles, though both originate from a common biosynthetic foundation. mdpi.com
Stereochemical Considerations in Bioactivity
The complex, three-dimensional structure of Yanuthone E contains multiple chiral centers, and the specific stereochemistry at these centers is expected to be vital for its biological function. The precise spatial arrangement of atoms is often a prerequisite for effective interaction with specific biological targets like enzymes or cellular receptors.
While direct comparative studies of different Yanuthone E stereoisomers are limited, the importance of stereochemistry is well-established within the broader class of fungal meroterpenoids. For example, the biosynthesis of related compounds like anditomin involves an epoxidase that creates an epoxide ring with a distinct stereochemistry compared to other similar molecules, and this difference is a key branching point in the biosynthetic pathway leading to different products. rsc.orgrsc.org This highlights the critical role of the epoxide's stereoconfiguration.
Furthermore, the enzymatic cyclization of the linear farnesyl chain in yanuthone precursors to form the drimane unit of macrophorins is a highly stereospecific reaction. nih.gov The absolute stereochemistry of the resulting cyclized products has been confirmed through optical rotation measurements and is conserved among known macrophorins. nih.gov In studies of other complex polyketide-terpenoid hybrids like the alliisativins, advanced computational methods were required to determine the relative stereochemistry, again emphasizing the structural importance and complexity of these molecules. muhn.edu.cn Given these precedents, it is highly probable that the specific stereochemistry of the epoxide ring and the various chiral carbons within the Yanuthone E core are critical for its bioactivity.
Advanced Analytical Methodologies for Yanuthone E Research
High-Resolution Mass Spectrometry (HRMS and MS/MS) for Structural Elucidation and Metabolomics
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of fungal secondary metabolites like Yanuthone E, providing precise mass measurements that are crucial for determining elemental compositions. researchgate.netresearchgate.net This high level of mass accuracy helps to distinguish between compounds with identical nominal masses, a common challenge in complex natural product extracts. researchgate.netnih.gov For instance, the molecular formula of Yanuthone E, C28H40O8, was determined using HRMS, which is a critical first step in its structural elucidation. mycocentral.eu
Tandem mass spectrometry (MS/MS) further aids in structural characterization by providing fragmentation patterns of the parent ion. nih.gov This information offers valuable clues about the compound's substructures. In metabolomics studies of Aspergillus niger, the producing organism of yanuthones, HRMS and MS/MS are used to create a detailed chemical profile. nih.govnih.gov This allows researchers to identify known yanuthones and tentatively identify new, related compounds based on their mass and fragmentation patterns, a process known as dereplication. researchgate.netnih.gov The use of UHPLC-DAD-HRMS (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and High-Resolution Mass Spectrometry) has been particularly effective in analyzing crude fungal extracts to identify new yanuthone analogs. nih.govresearchgate.netebi.ac.uk
| Analytical Technique | Application in Yanuthone E Research | Key Findings |
| HRMS | Determination of elemental composition. | Confirmed the molecular formula of Yanuthone E as C28H40O8. mycocentral.eu |
| MS/MS | Generation of fragmentation patterns for structural clues. | Aids in the identification of the core structure and side chains of yanuthone analogs. |
| UHPLC-DAD-HRMS | Dereplication and identification of new yanuthone analogs in fungal extracts. | Led to the discovery of new yanuthones, including K, L, M, and X2. nih.govebi.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like Yanuthone E. springernature.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. researchgate.netresearchgate.netgoettingen-research-online.de
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different atoms. researchgate.netresearchgate.netgoettingen-research-online.de Key 2D NMR experiments used in Yanuthone E research include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments of the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons. researchgate.netmuhn.edu.cn
The combined data from these 1D and 2D NMR experiments allowed for the unambiguous assignment of all proton and carbon signals in the Yanuthone E molecule, confirming its intricate epoxycyclohexenone core and the attached mevalonate (B85504) side chain. nih.gov This level of detailed structural information is essential for understanding its biosynthesis and biological activity. rsc.orgrsc.org
| NMR Experiment | Purpose in Yanuthone E Structural Assignment |
| ¹H NMR | Provides information on the types and number of protons. |
| ¹³C NMR | Provides information on the types and number of carbon atoms. |
| COSY | Establishes ¹H-¹H correlations to connect adjacent protons. researchgate.net |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms. researchgate.netmuhn.edu.cn |
| HMBC | Shows long-range ¹H-¹³C correlations to connect different parts of the molecule. researchgate.netmuhn.edu.cn |
Chromatographic Techniques (UHPLC-DAD-MS, HPLC) for Isolation, Purification, and Analysis
Chromatographic techniques are fundamental for the isolation, purification, and analysis of Yanuthone E from complex fungal fermentation broths. nih.govrsc.orgscielo.br High-Performance Liquid Chromatography (HPLC) is a standard method used for the preparative isolation of yanuthones, allowing researchers to obtain pure compounds for structural elucidation and biological testing. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov When coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), UHPLC-DAD-MS becomes a powerful analytical tool. nih.govebi.ac.uk The DAD provides UV-Vis spectra of the separated compounds, which can be indicative of the chromophore present in the yanuthone structure. nih.gov This, combined with the mass data from the MS, allows for rapid dereplication and the targeted isolation of novel yanuthone analogs from Aspergillus niger extracts. nih.govebi.ac.uk For example, this technique was instrumental in the discovery of yanuthones K, L, M, and X2. nih.gov
Isotope Labeling Studies (e.g., ¹³C, Deuterium) for Biosynthetic Pathway Elucidation
Isotope labeling studies are a powerful method for tracing the biosynthetic origins of natural products like Yanuthone E. researchgate.netfrontiersin.orgpsu.edu By feeding the producing organism, Aspergillus niger, with precursors enriched with stable isotopes such as ¹³C or deuterium (B1214612) (²H), researchers can follow the incorporation of these labeled atoms into the final molecule. nih.govscielo.bruniprot.org
In the study of yanuthones, feeding experiments with ¹³C-labeled 6-methylsalicylic acid (6-MSA) have confirmed that 6-MSA is a key precursor in the biosynthesis of class I yanuthones. nih.govnih.gov The pattern of ¹³C incorporation, analyzed by NMR spectroscopy and mass spectrometry, reveals how the precursor molecule is assembled and modified by the various enzymes in the biosynthetic pathway. researchgate.net This approach was crucial in deducing the genetic and biosynthetic pathway of yanuthone D, a close analog of Yanuthone E, and in identifying several branch points in the pathway that lead to other yanuthones. nih.govuniprot.org The use of stable isotope labeling provides direct evidence for the proposed biosynthetic steps and is essential for understanding the complex enzymatic machinery involved in yanuthone formation. core.ac.ukdtu.dk
Molecular Networking and Bioinformatics in Fungal Metabolite Discovery
Molecular networking has emerged as a powerful bioinformatics approach for the rapid dereplication and discovery of novel natural products from complex metabolomes. nih.govfrontiersin.org This method uses MS/MS data to organize metabolites into networks based on their fragmentation similarity. core.ac.uk Compounds that are structurally related and share a common core scaffold will often have similar fragmentation patterns and thus cluster together in a molecular network. frontiersin.org
In the context of Yanuthone E research, molecular networking can be applied to the analysis of Aspergillus niger extracts to visualize the chemical diversity of yanuthone-related compounds. uniprot.orgplazi.org This allows for the rapid identification of known yanuthones by comparison to spectral libraries and, more importantly, highlights clusters of potentially new, uncharacterized analogs. core.ac.uk By combining molecular networking with genomic data, researchers can link these metabolite clusters to their corresponding biosynthetic gene clusters (BGCs) in the fungal genome. nih.govbiorxiv.org This integrated "omics" approach accelerates the discovery of new yanuthones and provides insights into their biosynthesis and regulation. nih.gov
Biosynthetic Engineering and Genetic Manipulation for Yanuthone E Research
Gene Cluster Mining and Characterization for Heterologous Expression
The biosynthesis of Yanuthone E is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC). researchgate.netfrontiersin.orgrsc.orgnih.gov In Aspergillus niger, this cluster, designated as the yan cluster, is responsible for producing a class of meroterpenoids derived from 6-methylsalicylic acid (6-MSA). ebi.ac.uknih.govresearchgate.net The yan cluster is composed of ten genes, including a polyketide synthase (PKS) encoded by yanA and a unique O-mevalon transferase encoded by yanI. nih.govresearchgate.net
Genome mining techniques, leveraging bioinformatics tools like antiSMASH, have been crucial in identifying and predicting BGCs in fungal genomes. researchgate.netjmicrobiol.or.kr Once a putative BGC is identified, heterologous expression in a well-characterized host organism is a powerful strategy to confirm its function and characterize the resulting metabolites. rsc.orgfrontiersin.orgnih.govmdpi.comnih.gov This approach involves transferring the entire BGC from the native producer, which may be difficult to cultivate or genetically manipulate, into a more tractable host like Aspergillus nidulans or Saccharomyces cerevisiae. frontiersin.orgnih.govmdpi.com Successful heterologous expression of the yan cluster or its individual genes has been a key step in confirming their roles in yanuthone biosynthesis. researchgate.netrsc.org This strategy not only validates the function of the BGC but also provides a platform for further genetic manipulation and pathway engineering. rsc.orgbiorxiv.org
The process of heterologous expression generally involves:
Identification of the BGC: Using genome sequencing and bioinformatic analysis to locate the cluster of genes responsible for producing the natural product. jmicrobiol.or.kr
Cloning the BGC: Isolating and cloning the entire set of genes into an expression vector.
Transformation: Introducing the vector into a suitable heterologous host. mdpi.com
Analysis of Metabolites: Culturing the transformed host and analyzing the produced compounds to confirm the function of the BGC. jmicrobiol.or.kr
Targeted Gene Deletion and Overexpression Studies
To decipher the specific function of each gene within the yan cluster, researchers have employed targeted gene deletion and overexpression techniques. ebi.ac.ukresearchgate.netfrontiersin.orgbiorxiv.orguniprot.org By systematically knocking out or increasing the expression of individual genes, scientists can observe the resulting changes in the metabolic profile, thereby deducing the role of the corresponding enzyme in the biosynthetic pathway. nih.gov
For instance, the deletion of the PKS gene yanA would be expected to abolish the production of all yanuthone compounds, confirming its role as the initial enzyme in the pathway. nih.govdtu.dk Similarly, deleting genes encoding tailoring enzymes, such as cytochrome P450 monooxygenases or transferases, leads to the accumulation of biosynthetic intermediates. rsc.orgnih.gov These accumulated intermediates can then be isolated and structurally characterized, providing a roadmap of the biosynthetic steps.
The proposed biosynthetic pathway for Yanuthone D, a closely related compound to Yanuthone E, was largely elucidated through such gene deletion studies. uniprot.orgnih.gov These studies revealed a series of enzymatic reactions including decarboxylation, hydroxylation, epoxidation, and prenylation that sequentially modify the initial 6-MSA core. uniprot.orgnih.gov
Overexpression of specific genes, particularly regulatory genes within the cluster or global regulators, can significantly increase the production of the final compound. biorxiv.org For example, overexpressing the transcription factor associated with the yanuthone BGC in A. niger led to a 53-fold increase in the production of Yanuthone D. biorxiv.org This approach is not only useful for pathway elucidation but also for improving the yields of desired compounds for further study and potential applications. nih.gov
Table 1: Key Genes in the Yanuthone Biosynthetic Cluster and their Functions
| Gene | Encoded Enzyme/Protein | Proposed Function in Biosynthesis |
|---|---|---|
| yanA | Polyketide Synthase (PKS) | Synthesizes the initial 6-methylsalicylic acid (6-MSA) scaffold. nih.govresearchgate.netuniprot.org |
| yanB | Decarboxylase | Converts 6-MSA to m-cresol (B1676322). uniprot.orgfrontiersin.org |
| yanC | Cytochrome P450 Monooxygenase | Catalyzes the oxidation of m-cresol to toluquinol. uniprot.orgfrontiersin.org |
| yanD | Short-chain Dehydrogenase | Involved in the epoxidation of toluquinol. uniprot.orgfrontiersin.org |
| yanE | Unknown | Assists in the epoxidation of toluquinol. uniprot.orgfrontiersin.org |
| yanF | FAD-dependent Monooxygenase | Oxidizes the hydroxyl group at C15 of Yanuthone E to form Yanuthone D. uniprot.org |
| yanG | Prenyltransferase | Catalyzes the prenylation of the toluquinol-derived intermediate. uniprot.orgfrontiersin.org |
| yanH | Cytochrome P450 Monooxygenase | Hydroxylates C-22 of 7-deacetoxyyanuthone (B1248675) A to yield 22-deacetylyanuthone A. uniprot.org |
| yanI | O-mevalon Transferase | Attaches a mevalon group to 22-deacetylyanuthone A to produce Yanuthone E. nih.govresearchgate.netuniprot.org |
| yanR | Transcription Factor | Regulates the expression of the yan gene cluster. biorxiv.org |
CRISPR-Cas9 System Applications in Fungal Biosynthetic Research
The advent of the CRISPR-Cas9 system has revolutionized genetic engineering in filamentous fungi, providing a powerful and precise tool for studying secondary metabolite biosynthesis. researchgate.netmdpi.comfrontiersin.orgoup.comresearchgate.net This technology allows for targeted gene editing, including deletions, insertions, and transcriptional modulation, with high efficiency. researchgate.netresearchgate.net
In the context of Yanuthone E research, CRISPR-Cas9 can be applied to:
Rapidly create gene knockouts: To study the function of individual genes in the yan cluster with greater speed and precision than traditional methods. mdpi.comencyclopedia.pub
Introduce specific mutations: To investigate the structure-function relationship of biosynthetic enzymes.
Activate silent BGCs: Many fungal BGCs are not expressed under standard laboratory conditions. nih.govnih.gov CRISPR-based activation (CRISPRa), which uses a nuclease-dead Cas9 (dCas9) fused to a transcriptional activator, can be targeted to the promoter regions of silent clusters to turn on gene expression and discover new natural products. nih.gov This has been successfully demonstrated for activating silent gene clusters in various fungi, including Aspergillus species. mdpi.comnih.govmdpi.com
The CRISPR-Cas9 system has been successfully implemented in Aspergillus niger, the producer of yanuthones, for various genetic engineering purposes, including the enhancement of secondary metabolite production. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org The efficiency of CRISPR-Cas9 makes it an invaluable tool for both fundamental research into the Yanuthone biosynthetic pathway and for efforts to engineer the pathway for improved production or the generation of novel analogs.
Metabolic Engineering Strategies for Pathway Elucidation and Diversification
Metabolic engineering encompasses a broader range of strategies aimed at modifying an organism's metabolic network to achieve a specific goal, such as understanding a biosynthetic pathway or creating new molecules. jmicrobiol.or.krnih.govnih.gov For Yanuthone E, these strategies are critical for both confirming the proposed biosynthetic steps and for generating novel, potentially more potent, derivatives.
Key metabolic engineering strategies applicable to Yanuthone E research include:
Precursor feeding: Supplying labeled precursors, such as ¹³C-labeled 6-MSA, to the fungal culture can help trace the flow of atoms through the biosynthetic pathway and confirm the origin of the carbon skeleton. ebi.ac.uk
Pathway reconstruction in a heterologous host: Expressing parts of the yan cluster in a host that does not naturally produce yanuthones can help to isolate and identify specific intermediates. core.ac.uk
Combinatorial biosynthesis: By combining genes from the yan cluster with genes from other natural product pathways, it is possible to create hybrid molecules with novel structures and biological activities. core.ac.uk For example, expressing the yan PKS with tailoring enzymes from a different BGC could lead to the production of new polyketides.
Enzyme engineering: Modifying the catalytic domains of enzymes within the yan pathway, such as the PKS or the prenyltransferase, can alter their substrate specificity or the structure of their products, leading to the generation of a library of new yanuthone analogs. nih.gov
These metabolic engineering approaches, often guided by in silico modeling of metabolic fluxes, provide a powerful toolkit for both deepening our understanding of Yanuthone E biosynthesis and for harnessing its biosynthetic machinery to create new chemical diversity. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Yanuthone E |
| Yanuthone D |
| 6-methylsalicylic acid (6-MSA) |
| m-cresol |
| Toluquinol |
| 7-deacetoxyyanuthone A |
| 22-deacetylyanuthone A |
| Yanuthone F |
| Yanuthone G |
| Yanuthone H |
| Yanuthone I |
| Yanuthone J |
| Yanuthone K |
| Yanuthone L |
| Yanuthone M |
| Yanuthone X1 |
| Yanuthone X2 |
| Penicillin |
| Cyclosporine |
| Statins |
| Tenellin |
| Rubrofusarin |
| Pyranonigrin J |
| Pyranonigrin E |
| Pyranonigrin G |
| Asperphenamate |
| Cichorine |
| Aspercryptin |
| Trypacidin |
| Lovastatin |
| Swainsonine |
| Gibberellic acid |
| Pneumocandin B0 |
| Azanigerone D |
| Azanigerone E |
| Fumonisin B2 |
| Carlosic acid |
| Agglomerin |
| Tensidol A |
| Tensidol B |
| Macrophorins |
| Mycophenolic acid |
| 15-deoxyoxalicine A |
| 15-deoxyoxalicine B |
| Pyripyropene A |
| Brasenol B1 |
| Brasenol B2 |
| Brasenol C1 |
| Cytochalasin E |
| Decaturin C |
| Decaturin E |
| Citric acid |
| Succinic acid |
Comparative Studies and Broader Biological Context of Yanuthone E
Relationship to Other Meroterpenoid Classes and Biosynthetic Divergence
Meroterpenoids are a structurally diverse class of natural products characterized by their hybrid biosynthetic origin, deriving partially from the terpenoid pathway and partially from other pathways, most commonly the polyketide pathway. beilstein-journals.orgrsc.org Fungi, particularly filamentous fungi, are prolific producers of these compounds. beilstein-journals.orgresearchgate.net Yanuthone E belongs to the broad family of fungal meroterpenoids but is distinguished by its specific biosynthetic origins and structural features, which set it apart from other major classes.
A significant point of biosynthetic divergence lies in the initial polyketide precursor. Many well-known fungal meroterpenoids, such as austinol, terretonin, and andrastin A, are derived from the aromatic polyketide 3,5-dimethylorsellinic acid (DMOA). beilstein-journals.orgrsc.orgrsc.org The biosynthesis of these DMOA-derived compounds often involves complex cyclization reactions of the terpene moiety, which contributes significantly to their structural diversity. rsc.orgbeilstein-journals.org
In contrast, the yanuthone family, including Yanuthone E, originates from a different polyketide starter unit: 6-methylsalicylic acid (6-MSA). nih.govresearchgate.net The biosynthesis of Yanuthone E is governed by the yan gene cluster, first characterized in Aspergillus niger. rsc.orgnih.gov The pathway is initiated by the polyketide synthase YanA, which synthesizes 6-MSA. researchgate.netuniprot.org This is followed by a series of enzymatic modifications, including decarboxylation, oxidation, epoxidation, and prenylation, to build the core structure. rsc.orguniprot.org
A crucial feature that distinguishes the yanuthone class is the absence of a terpene cyclization enzyme in its biosynthetic gene cluster. rsc.orgrsc.org While many meroterpenoid pathways feature terpene cyclases that fold the farnesyl or geranylgeranyl chains into complex ring systems (e.g., pyripyropenes), the yanuthone pathway maintains a linear, uncyclized terpenoid side chain. rsc.orgrsc.orgresearchgate.net
Further divergence occurs within the yanuthone pathway itself. Yanuthone E is a key intermediate that can be considered a branching point. uniprot.org It is formed when the O-mevalon transferase, YanI, attaches a mevalonate-derived unit to the hydroxyl group of its precursor, 22-deacetylyanuthone A. rsc.orguniprot.org Yanuthone E then serves as the direct substrate for the FAD-dependent monooxygenase YanF, which oxidizes a hydroxyl group to form the more widely known Yanuthone D. rsc.orguniprot.org Other branching points in the pathway lead to the production of a suite of related compounds, such as yanuthones F, G, H, and I. nih.govuniprot.org
| Feature | Yanuthones (e.g., Yanuthone E) | DMOA-Derived Meroterpenoids (e.g., Austinol, Terretonin) | Pyripyropenes (e.g., Pyripyropene A) |
|---|---|---|---|
| Polyketide Precursor | 6-Methylsalicylic Acid (6-MSA) nih.govresearchgate.net | 3,5-Dimethylorsellinic Acid (DMOA) beilstein-journals.orgrsc.org | Nicotinic Acid-derived polyketide rsc.org |
| Terpene Moiety | Linear (Uncyclized) Farnesyl derivative rsc.orgrsc.org | Cyclized Diterpenoid/Sesterterpenoid rsc.orgacs.org | Cyclized Terpenoid rsc.org |
| Key Biosynthetic Step | O-mevalon transferation (by YanI) uniprot.org | Terpene Cyclization beilstein-journals.org | Terpene Cyclization researchgate.net |
| Producing Fungi Example | Aspergillus niger nih.gov | Aspergillus terreus, Aspergillus nidulans beilstein-journals.orgacs.org | Aspergillus fumigatus researchgate.net |
Ecological Roles of Yanuthones in Fungal-Environment Interactions
Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for growth but are critical for survival, adaptation, and interaction within their ecological niches. mdpi.comnih.gov These compounds mediate a wide range of biological activities, including defense against competitors and predators, communication, and symbiotic relationships. nih.govresearchgate.net The primary ecological role of yanuthones, including Yanuthone E, appears to be rooted in chemical defense.
Research has demonstrated that yanuthones possess significant antimicrobial properties. researchgate.net Specifically, they exhibit antifungal activity, notably against the pathogenic yeast Candida albicans. rsc.orgebi.ac.uk Yanuthone D, a direct derivative of Yanuthone E, is recognized as the most potent antifungal agent within this compound family. rsc.orgebi.ac.uk This antimicrobial activity provides a clear ecological advantage to the producing fungus, such as Aspergillus niger, by inhibiting the growth of competing microorganisms in its habitat. lumenlearning.com Fungi often exist in complex, competitive environments, such as soil or decaying organic matter, where the ability to suppress other microbes is crucial for securing resources. lumenlearning.comdecadeonrestoration.org
Beyond direct antagonism, fungal secondary metabolites can play more complex roles. They can act as signaling molecules in fungus-plant or fungus-insect interactions. nih.govmdpi.com For instance, some metabolites produced by endophytic fungi can protect the host plant from pathogens or herbivores. mdpi.comthieme-connect.com While the specific signaling or symbiotic roles of Yanuthone E have not been fully elucidated, its established function as an antibiotic places it firmly within the context of chemical warfare and competitive survival in the microbial world. researchgate.netlumenlearning.com The production of such bioactive compounds is a key strategy that enables fungi to colonize diverse habitats, from soil and marine environments to plant and animal tissues. lumenlearning.comacs.org
| Compound Family | Known Biological Activity | Inferred Ecological Role | Producing Organism Example |
|---|---|---|---|
| Yanuthones | Antifungal (e.g., against Candida albicans), Antibacterial rsc.orgnih.govebi.ac.uk | Chemical defense, inhibition of microbial competitors lumenlearning.com | Aspergillus niger researchgate.net |
| Austin-type Meroterpenoids | Insecticidal, antimicrobial, anti-inflammatory mdpi.com | Defense against insects and microbes, modulation of host immune response mdpi.com | Aspergillus, Penicillium spp. mdpi.com |
| Ascochlorin | Antiviral, hypolipidemic thieme-connect.com | Defense, interaction with host organisms thieme-connect.com | Acremonium egyptiacum thieme-connect.com |
Evolution of Yanuthone Biosynthetic Gene Clusters in Fungi
The biosynthesis of fungal secondary metabolites like Yanuthone E is orchestrated by a set of genes typically located adjacent to one another in the genome, forming a biosynthetic gene cluster (BGC). rsc.orgnih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. The evolution of these BGCs is a primary driver of the immense chemical diversity observed in fungi. nih.gov
The BGC responsible for yanuthone production, the yan cluster, was first identified and characterized in Aspergillus niger. nih.govresearchgate.net Subsequent genomic studies have revealed the presence of homologous yan clusters in other fungal species, including several species within the genus Penicillium and even in more distantly related fungi like Xylaria hypoxylon. nih.govchalmers.se The presence of this BGC across different genera suggests a complex evolutionary history.
The evolution of fungal BGCs is thought to occur through three main processes:
Functional Divergence: Genes within an ancestral cluster undergo mutations that alter their function, leading to the production of novel chemical derivatives. The variety of yanuthone analogues (E, D, F, G, etc.) produced from a common pathway is a clear example of functional divergence of tailoring enzymes. uniprot.orgnih.gov
Horizontal Gene Transfer (HGT): Entire BGCs can be transferred between different fungal species, even across distant phylogenetic lineages. nih.gov The presence of a highly similar yan cluster in both Aspergillus and Xylaria could potentially be an instance of HGT, allowing for the rapid acquisition of a new metabolic capability. nih.gov
De Novo Assembly: New clusters can form through the assembly of genes from different genomic locations. nih.gov
Phylogenetic analysis of the core enzymes provides insight into their evolutionary origins. The polyketide synthase (PKS) from the yan cluster, YanA, belongs to the family of 6-methylsalicylic acid (6-MSA) synthases. researchgate.netdtu.dk These enzymes are phylogenetically related to the PKS domains found in certain hybrid PKS-NRPS enzymes, indicating a shared evolutionary ancestry for the core biosynthetic machinery. dtu.dk Studying the synteny (conservation of gene order) of these clusters across different species reveals how BGCs are maintained, rearranged, or decay over evolutionary time, ultimately shaping the chemical landscape of the fungal kingdom. nih.govchalmers.se
| Gene (in A. niger) | Predicted Enzyme Function | Role in Yanuthone E Biosynthesis |
|---|---|---|
| yanA | Polyketide Synthase (PKS) researchgate.net | Synthesizes the 6-MSA starter unit uniprot.org |
| yanB | Decarboxylase uniprot.org | Converts 6-MSA to m-cresol (B1676322) uniprot.org |
| yanC | Cytochrome P450 Monooxygenase uniprot.org | Oxidizes m-cresol to toluquinol uniprot.org |
| yanD | Short-chain Dehydrogenase uniprot.org | Performs epoxidation of toluquinol uniprot.org |
| yanE | FAD-dependent Oxidoreductase uniprot.org | Assists YanD in epoxidation uniprot.org |
| yanG | Prenyltransferase uniprot.org | Attaches a farnesyl group uniprot.org |
| yanH | Cytochrome P450 Monooxygenase uniprot.org | Hydroxylates the intermediate to create the site for mevalonylation rsc.orguniprot.org |
| yanI | O-mevalon Transferase researchgate.net | Attaches a mevalonate-derived unit to form Yanuthone E rsc.orguniprot.org |
| yanF | FAD-dependent Monooxygenase uniprot.org | Oxidizes Yanuthone E to Yanuthone D uniprot.org |
Future Research Trajectories and Academic Opportunities for Yanuthone E
Elucidation of Remaining Ambiguities in Biosynthetic Pathways
The biosynthesis of yanuthones has been partially unraveled, primarily through studies in Aspergillus niger. researchgate.netnih.gov It is established that yanuthones are meroterpenoids, with Class I yanuthones derived from the polyketide 6-methylsalicylic acid (6-MSA). researchgate.netebi.ac.uk The biosynthetic gene cluster, denoted as the yan cluster, orchestrates a series of enzymatic reactions. rsc.orgrsc.org The pathway commences with the synthesis of 6-MSA by a polyketide synthase (PKS), YanA. nih.govuniprot.org Subsequently, a decarboxylase (YanB) converts 6-MSA to m-cresol (B1676322), which is then oxidized to toluquinol by a cytochrome P450 monooxygenase (YanC). uniprot.org
Despite this progress, significant ambiguities persist. A critical unresolved area is the precise sequence and enzymatic catalysis of the epoxidation of toluquinol. rsc.org While the short-chain dehydrogenase YanD and a protein of unknown function, YanE, are implicated in this step, their exact roles and interplay remain to be fully characterized. rsc.orguniprot.org Furthermore, the biogenesis of the farnesyltoluquinone from prenyltoluquinone is not fully understood. researchgate.net
Another layer of complexity arises from the existence of Class II yanuthones, which possess a C6-core scaffold oxygenated at C-16. scielo.br The precursor for this class is currently unknown, presenting a significant gap in our understanding of yanuthone biosynthesis. scielo.brnih.gov The discovery of yanuthone X1, a compound dependent on the yan cluster but not derived from 6-MSA, further underscores the need for deeper investigation into the pathway's branching points and substrate flexibility. nih.gov Future research should focus on targeted gene deletions, heterologous expression of pathway enzymes, and trapping of intermediates to resolve these outstanding questions. rsc.orgresearchgate.net
Comprehensive Mechanistic Investigations of Biological Activities at a Molecular Level
Yanuthones have demonstrated a range of biological activities, most notably as antifungal agents against pathogens like Candida albicans. rsc.orgresearchgate.net Yanuthone D, a closely related compound, also exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). uniprot.org However, the molecular mechanisms underpinning these activities are largely unexplored.
Future research must pivot towards a detailed molecular-level understanding of how Yanuthone E and its analogs interact with their biological targets. This involves identifying specific cellular proteins, enzymes, or pathways that are modulated by these compounds. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies can be employed to pinpoint molecular targets. Subsequent validation through in vitro enzymatic assays and in vivo genetic studies will be crucial to confirm these interactions and elucidate the mechanism of action. Understanding these mechanisms is not only fundamental to basic science but is also a prerequisite for any potential therapeutic development.
Advanced Synthetic Biology Approaches for Analog Generation and Pathway Refinement
The advent of synthetic biology offers powerful tools to overcome the limitations of natural production and to generate novel chemical diversity. nih.govfrontiersin.org For Yanuthone E, synthetic biology approaches can be applied in two primary areas: enhancing production and creating a library of new analogs.
Pathway refinement through metabolic engineering can address production bottlenecks. This could involve the overexpression of rate-limiting enzymes or the entire yan cluster in a high-yielding host strain like Aspergillus oryzae. nih.gov The use of modular cloning systems and CRISPR-based technologies can facilitate the rapid assembly and optimization of biosynthetic pathways. acs.org
Furthermore, the modular nature of biosynthetic enzymes, such as PKSs and tailoring enzymes within the yan cluster, is amenable to engineering. frontiersin.org Domain swapping, site-directed mutagenesis, and the introduction of heterologous enzymes from other biosynthetic pathways can be used to generate a diverse array of Yanuthone E analogs. nih.gov For instance, altering the specificity of the O-mevalon transferase (YanI) or the cytochrome P450 monooxygenase (YanH) could lead to novel decorations on the yanuthone scaffold. uniprot.org This strategy holds the potential to create compounds with improved potency, selectivity, or novel biological activities.
Exploration of Novel Fungal Strains and Environmental Niches for Yanuthone Discovery
The discovery of natural products is intrinsically linked to the exploration of biodiversity. While initially isolated from Aspergillus niger, yanuthones and their biosynthetic gene clusters have since been identified in other fungal species, including various Penicillium species. researchgate.netchalmers.se This suggests a wider distribution of these compounds in the fungal kingdom than is currently known.
A promising trajectory for future research is the systematic exploration of novel fungal strains from diverse and often extreme environmental niches. Marine environments, in particular, have proven to be a rich source of unique fungal biodiversity and novel secondary metabolites. scispace.com Yanuthones have been isolated from fungi associated with marine organisms like ascidians (Aplidium sp.), highlighting the potential of symbiotic associations as a source of novel chemistry. scielo.brmdpi.com Hypersaline environments also harbor fungi, such as Aureobasidium pullulans, which have been predicted to produce yanuthones. researchgate.net Prospecting for fungi in these underexplored habitats, coupled with genome mining of sequenced fungal genomes, could lead to the discovery of new yanuthone analogs or entirely new classes of related compounds. mdpi.comwesternsydney.edu.au
Integrated Multi-Omics Approaches (Genomics, Transcriptomics, Metabolomics)
To gain a holistic understanding of Yanuthone E, from its genetic underpinnings to its functional role, an integrated multi-omics approach is indispensable. nih.govnih.gov This involves the concurrent application of genomics, transcriptomics, and metabolomics.
| Omics Approach | Application to Yanuthone E Research | Potential Insights |
| Genomics | Sequencing and analysis of fungal genomes. | Identification of yan gene clusters in new species, prediction of novel biosynthetic pathways, and understanding the evolutionary relationships of yanuthone producers. mdpi.com |
| Transcriptomics | RNA-sequencing to quantify gene expression. | Identifying the regulatory networks that control yan cluster expression, understanding the transcriptional response to different environmental cues, and pinpointing key regulatory genes. nih.gov |
| Metabolomics | Mass spectrometry-based analysis of small molecules. | Profiling the full spectrum of yanuthones and related metabolites produced by a fungus, detecting novel analogs, and linking metabolic profiles to genetic and transcriptomic data. nih.govcore.ac.uk |
By integrating these datasets, researchers can build comprehensive models of yanuthone biosynthesis and its regulation. For example, comparative genomics can identify conserved and variable genes within yan clusters across different species, hinting at functional diversification. mdpi-res.com Transcriptomics can reveal how the expression of the yan cluster is coordinated with other metabolic pathways. nih.gov Metabolomic profiling of wild-type and genetically modified strains can directly link genes to their metabolic products. core.ac.uk This systems-level understanding is crucial for rationally engineering fungal cell factories and for uncovering the ecological roles of these fascinating molecules. researchgate.netmdpi.com
Q & A
Q. How is Yanuthone E identified and characterized in fungal secondary metabolite studies?
Yanuthone E is identified using high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS confirms its molecular ion peak at m/z 505.2791 (calculated 505.2789), while NMR data in CD₃OD reveal distinct absorption peaks at [θ]₂₀₉ = 2.1815, [θ]₂₄₁ = -12.3941, and [θ]₃₄₀ = 7.4621. These methods, combined with liquid chromatography-mass spectrometry (LC-MS), enable structural elucidation and differentiation from related compounds like Yanuthone D .
Q. What is the role of Yanuthone E in the biosynthetic pathway of Yanuthone D?
Yanuthone E serves as a critical intermediate in the biosynthesis of Yanuthone D, a potent antifungal agent. It is formed via the oxidation of the C-15 hydroxyl group on the sesquiterpene side chain of 7-deacetoxyyanuthone A. This step is catalyzed by the cytochrome P450 enzyme YanF, which facilitates its conversion into Yanuthone D. Gene deletion studies (e.g., ΔyanF strains) confirm the accumulation of Yanuthone E when this oxidation step is disrupted .
Advanced Research Questions
Q. How do researchers address challenges in detecting transient intermediates like Yanuthone E during pathway elucidation?
Detection requires strain engineering (e.g., deleting key genes like yanF or yanI) to block downstream modifications, forcing intermediate accumulation. LC-MS and NMR are then used to profile metabolites. For example, ΔyanF strains accumulate Yanuthone E, while ΔyanI strains produce 22-deacetylyanuthone A, a structural analog. Time-course experiments under varying culture conditions (e.g., YES vs. CYA media) further optimize detection .
Q. What experimental strategies validate the enzymatic activity of YanI in modifying Yanuthone E?
In vitro assays with purified YanI protein and substrate (Yanuthone E) are performed to confirm O-acyltransferase activity. Isotopic labeling (e.g., ¹³C-mevalonate) traces the incorporation of the mevalon moiety. Comparative metabolite profiling of ΔyanI strains (which lack this modification) and wild-type strains provides additional evidence. Structural analysis of intermediates like yanuthone H (hydroxylated at C-1) further supports YanI’s role .
Q. How do researchers mitigate the toxicity of intermediates like Yanuthone E during pathway engineering?
Toxicity is managed through phase I (hydroxylation) and phase II (glycosylation) detoxification mechanisms. For instance, Yanuthone E accumulation in ΔyanF strains triggers hydroxylation at C-1/C-2 by non-cluster enzymes, reducing toxicity. Glycosylation at C-15 (e.g., Yanuthone G formation in ΔyanHD strains) is another detoxification strategy. These processes are monitored via LC-MS and phenotypic assays (e.g., C. albicans growth inhibition) .
Q. What methodologies resolve contradictions in Yanuthone E’s biosynthetic classification (C7 vs. C6 core scaffolds)?
Isotopic feeding experiments (e.g., ¹³C-labeled 6-methylsalicylic acid (6-MSA)) track precursor incorporation. Comparative analysis of Class I (C7 core, derived from 6-MSA) and Class II (C6 core, unknown precursor) yanuthones, such as Yanuthone X1, clarifies biosynthetic divergence. Gene cluster analysis (e.g., yanA-YanR regulation) and enzyme knockout studies (ΔyanB strains) further differentiate pathways .
Methodological Considerations
- Gene Deletion Strains : Essential for pathway blockage and intermediate accumulation (e.g., ΔyanF for Yanuthone E studies) .
- Spectroscopic Techniques : HRESIMS and 2D-NMR (COSY, HSQC) resolve structural ambiguities .
- Activity Assays : In vitro enzymatic assays with purified proteins validate catalytic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
